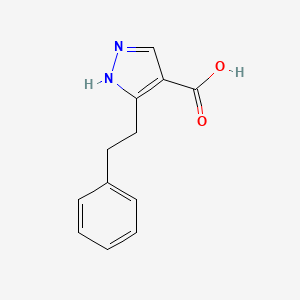

5-(2-Phenylethyl)-1H-pyrazole-4-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(2-phenylethyl)-1H-pyrazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c15-12(16)10-8-13-14-11(10)7-6-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,13,14)(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYJJQMBSLWADEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC2=C(C=NN2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 2 Phenylethyl 1h Pyrazole 4 Carboxylic Acid and Its Analogs

General Principles of Pyrazole (B372694) Ring Synthesis

The construction of the pyrazole ring is a well-established area of heterocyclic chemistry, with several robust methods available. These reactions typically involve the formation of the N-N bond and subsequent cyclization to create the five-membered aromatic ring.

The most classic and widely used method for pyrazole synthesis is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative, often referred to as the Knorr pyrazole synthesis. nih.gov This reaction involves the nucleophilic attack of the hydrazine on the two carbonyl carbons, followed by dehydration to yield the aromatic pyrazole ring.

The versatility of this method lies in the wide availability of both 1,3-dicarbonyl compounds and hydrazines. By choosing appropriately substituted precursors, a diverse range of pyrazole derivatives can be accessed. For unsymmetrical 1,3-dicarbonyls, the reaction can potentially yield two regioisomers. The reaction's regioselectivity is influenced by the steric and electronic properties of the substituents on the dicarbonyl compound and the reaction conditions employed. nih.gov

Another key cyclocondensation strategy involves the reaction of α,β-unsaturated ketones (chalcones) with hydrazines. uii.ac.id This reaction typically proceeds through a Michael addition, followed by intramolecular cyclization and oxidation to form the pyrazole. uii.ac.idresearchgate.net In some cases, the intermediate pyrazoline is isolated before being oxidized to the final pyrazole product. uii.ac.id

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, have gained prominence as an efficient and atom-economical approach to complex molecules. nih.gov Several MCRs have been developed for the synthesis of pyrazole derivatives, including those bearing a carboxylic acid function.

A common three-component approach involves the reaction of an aldehyde, a β-ketoester (like ethyl acetoacetate), and a hydrazine derivative. This method allows for the rapid assembly of highly substituted pyrazoles in a one-pot fashion. For example, a magnetic ionic liquid has been used to catalyze the one-pot, solvent-free reaction of phenylhydrazine, benzaldehyde, and ethyl acetoacetate (B1235776) to produce pyrazole-4-carboxylic acid ethyl esters in good yields. These strategies are valued for their operational simplicity, reduced waste, and ability to generate molecular diversity. nih.gov

To improve reaction efficiency, reduce reaction times, and enhance yields, advanced techniques such as microwave-assisted synthesis have been widely applied to pyrazole formation. tandfonline.com Microwave irradiation can significantly accelerate the rate of classical reactions, such as the Vilsmeier cyclization of hydrazones and cyclocondensation reactions, often leading to cleaner products and simpler work-up procedures. tandfonline.comtandfonline.com

For instance, the synthesis of 1H-pyrazole-4-carboxylic acid esters via the Vilsmeier reaction of β-keto ester hydrazones was shown to be considerably faster and higher yielding when conducted under microwave irradiation compared to conventional heating. tandfonline.comtandfonline.com This efficiency makes microwave-assisted synthesis a valuable tool for the rapid generation of pyrazole libraries for further study.

Targeted Synthesis of 1H-Pyrazole-4-carboxylic Acid Derivatives

The introduction of a carboxylic acid or its ester equivalent at the C4 position of the pyrazole ring is a key step in synthesizing the target compound. One of the most effective methods for this transformation is the Vilsmeier-Haack reaction. tandfonline.com This reaction typically involves treating the hydrazone of an active methylene (B1212753) compound, such as a β-ketoester, with the Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide). tandfonline.comtandfonline.com The reaction proceeds through electrophilic substitution onto the active methylene carbon, followed by cyclization to form the pyrazole ring with a formyl group at the C4 position, which can then be oxidized to a carboxylic acid. Alternatively, when starting from β-ketoester hydrazones, the reaction can directly yield pyrazole-4-carboxylic acid esters. tandfonline.com

The table below compares conventional and microwave-assisted Vilsmeier cyclization for the synthesis of ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate, illustrating the advantages of advanced synthesis techniques.

| Method | Conditions | Time | Yield | Reference |

|---|---|---|---|---|

| Conventional Heating | Reflux at 70-80°C in DMF | 4 hours | 72% | tandfonline.com |

| Microwave Irradiation (Neat) | Irradiation in a microwave oven | 90 seconds | 85% | tandfonline.com |

| Microwave Irradiation (SiO₂ Support) | Irradiation on a silica (B1680970) gel support | 120 seconds | 92% | tandfonline.com |

Synthetic Approaches to Introduce the 2-Phenylethyl Moiety at the 5-Position

Introducing the 2-phenylethyl group specifically at the C5 position is the most challenging aspect of synthesizing the target molecule. The most direct and classical approach relies on the Knorr synthesis, starting with a 1,3-dicarbonyl precursor that already contains the phenylethyl moiety.

A plausible precursor for this synthesis would be ethyl 2,4-dioxo-6-phenylhexanoate . The cyclocondensation of this β-ketoester with hydrazine hydrate (B1144303) would be expected to yield two potential regioisomers. The desired product, 5-(2-phenylethyl)-3-methyl-1H-pyrazole-4-carboxylic acid ethyl ester, would form via the initial attack of hydrazine at the C4 carbonyl, followed by cyclization. The regioselectivity of such reactions is dictated by the relative reactivity of the two carbonyl groups, which is influenced by both steric and electronic factors. nih.gov Generally, hydrazine tends to attack the less hindered and more electrophilic carbonyl group first. Subsequent hydrolysis of the resulting ester would yield the final carboxylic acid.

While the specific synthesis of ethyl 2,4-dioxo-6-phenylhexanoate is not detailed in the reviewed literature, its preparation would likely follow standard organic methodologies for creating β-ketoesters, such as a Claisen condensation.

Derivatization Strategies for 5-(2-Phenylethyl)-1H-pyrazole-4-carboxylic acid

The carboxylic acid group at the C4 position serves as a versatile functional handle for further derivatization, enabling the synthesis of a wide range of analogs, such as esters and amides. These derivatives are often synthesized to modulate the compound's physicochemical properties.

Esterification: The carboxylic acid can be converted to its corresponding esters through standard methods like Fischer esterification, which involves reacting the acid with an alcohol under acidic catalysis. researchgate.net This method is effective, although steric hindrance near the carboxyl group can sometimes slow the reaction. researchgate.net

Amidation: The synthesis of amides is another common derivatization strategy. This is typically achieved by first activating the carboxylic acid, for example, by converting it to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The activated acyl chloride is then reacted with a primary or secondary amine to form the corresponding amide bond. researchgate.net Alternatively, peptide coupling reagents can be employed to directly couple the carboxylic acid with an amine, avoiding the need for the harsh conditions of acyl chloride formation. nih.gov A variety of pyrazole-4-carboxamides have been synthesized using these methods for various applications. researchgate.netgoogle.comnih.gov

Esterification and Amidation of the Carboxylic Acid Group

The carboxylic acid moiety of this compound is a versatile handle for the synthesis of ester and amide analogs. These reactions are fundamental in medicinal chemistry for modulating properties such as solubility, stability, and biological activity.

Esterification:

Esterification of pyrazole-4-carboxylic acids can be achieved through various standard methods. One common approach is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is typically performed under reflux conditions to drive the equilibrium towards the ester product. For sterically hindered alcohols or acids, alternative methods may be employed. For instance, the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) can facilitate ester formation under milder conditions. Another approach involves the conversion of the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride or oxalyl chloride, followed by reaction with the desired alcohol.

| Reagent/Catalyst | Conditions | Product | Notes |

| Alcohol, H₂SO₄ or HCl | Reflux | Ester | Fischer-Speier esterification. |

| Alcohol, DCC/DMAP or EDC/DMAP | Room Temperature | Ester | Milder conditions, suitable for sensitive substrates. |

| 1. SOCl₂ or (COCl)₂ 2. Alcohol, Pyridine (B92270) | 0 °C to Room Temperature | Ester | Via acyl chloride intermediate. |

Amidation:

The synthesis of amide derivatives from this compound is a crucial transformation for creating compounds with diverse biological activities. Standard peptide coupling reagents are widely used for this purpose. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) are highly efficient for amide bond formation. These reactions are typically carried out in aprotic polar solvents like dimethylformamide (DMF) or dichloromethane (B109758) (DCM) in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA). The general procedure involves activating the carboxylic acid with the coupling reagent, followed by the addition of the desired amine.

Alternatively, the carboxylic acid can be converted to its corresponding acyl chloride, which then readily reacts with an amine to form the amide. This method is robust but may not be suitable for substrates with sensitive functional groups.

| Coupling Reagent | Base | Solvent | Product |

| HATU, HBTU, or BOP | DIPEA or TEA | DMF or DCM | Amide |

| 1. SOCl₂ or (COCl)₂ 2. Amine, Pyridine | 0 °C to Room Temperature | Amide | Via acyl chloride intermediate. |

Substituent Modifications on the Phenylethyl Side Chain

Modification of the phenylethyl side chain allows for the exploration of structure-activity relationships by introducing various substituents onto the phenyl ring. These modifications can be achieved either by starting with a pre-functionalized phenylethyl precursor or by performing reactions on the intact pyrazole derivative.

One synthetic strategy involves the Knorr pyrazole synthesis, a classical method for constructing the pyrazole ring. In this approach, a β-ketoester is condensed with a hydrazine. To introduce a substituted phenylethyl group at the 5-position of the pyrazole, a β-ketoester bearing the desired substituted phenylethyl moiety is required. For example, reacting a substituted 4-phenyl-2-oxobutanoate with a hydrazine derivative can yield the corresponding 5-(substituted phenylethyl)-1H-pyrazole-3-carboxylic acid ester, which can then be hydrolyzed to the carboxylic acid. The substituents on the phenyl ring of the starting material can be varied to include groups such as halogens, alkyls, alkoxys, and nitro groups.

Direct modification of the phenyl ring on the this compound scaffold can be more challenging due to potential side reactions with the pyrazole ring or the carboxylic acid functionality. However, under carefully controlled conditions, electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts acylation/alkylation could potentially be employed. For instance, nitration could be achieved using a mixture of nitric acid and sulfuric acid, followed by reduction of the nitro group to an amine, which can then be further functionalized.

Another approach involves the oxidation of the benzylic position of the phenylethyl side chain. libretexts.org Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can oxidize a benzylic carbon that has at least one hydrogen atom to a carboxylic acid. libretexts.org This would, however, fundamentally alter the phenylethyl side chain.

Functionalization of the Pyrazole Ring (e.g., N1-substitution)

The N1 position of the pyrazole ring is a common site for functionalization, which can significantly influence the compound's properties. N-alkylation and N-arylation are the most frequent modifications.

N-Alkylation:

N-alkylation of pyrazole-4-carboxylic acid esters can be readily achieved by reacting the pyrazole with an alkyl halide in the presence of a base. Common bases used include potassium carbonate (K₂CO₃), sodium hydride (NaH), and cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF or acetonitrile (B52724). The choice of base and solvent can influence the regioselectivity of the alkylation, as pyrazoles can exist in tautomeric forms, potentially leading to substitution at either N1 or N2. However, for 5-substituted pyrazoles, N1-alkylation is often favored due to steric hindrance.

A new method for the N-alkylation of pyrazoles utilizes trichloroacetimidate (B1259523) electrophiles with a Brønsted acid catalyst, providing a milder alternative to traditional methods that require strong bases. semanticscholar.org

N-Arylation:

N-arylation of pyrazoles can be accomplished through transition metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination is a powerful method for forming C-N bonds and can be applied to the N-arylation of pyrazoles using an aryl halide (bromide or iodide), a palladium or copper catalyst, a suitable ligand (e.g., a phosphine (B1218219) ligand for palladium), and a base. Copper-catalyzed N-arylation, often referred to as the Ullmann condensation, is also a widely used method.

| Reaction Type | Reagents and Conditions | Product |

| N-Alkylation | Alkyl halide, K₂CO₃ or NaH, DMF | N1-Alkyl pyrazole |

| Alkyl trichloroacetimidate, Brønsted acid | N1-Alkyl pyrazole | |

| N-Arylation | Aryl halide, Pd or Cu catalyst, Ligand, Base | N1-Aryl pyrazole |

These synthetic methodologies provide a robust toolkit for the generation of a wide array of analogs of this compound, enabling detailed exploration of their chemical and biological properties.

Structure Activity Relationship Sar and Mechanistic Studies of 5 2 Phenylethyl 1h Pyrazole 4 Carboxylic Acid and Its Analogs

Positional and Substituent Effects on Biological Activity within Pyrazole (B372694) Carboxylic Acids

The arrangement of substituents around the pyrazole ring is a determining factor for the pharmacological profile of the molecule. Modifications at the C5, C4, and N1 positions have been shown to significantly modulate the biological efficacy and selectivity of this class of compounds.

While direct studies on the 5-(2-phenylethyl) substituent are limited, research on related aryl pyrazoles provides insight into the importance of the C5 position. The substituent at C5 is pivotal in shaping the molecule's interaction with biological targets. For instance, in a series of pyrazole-based inhibitors of meprin α and β, modifications at the C3 and C5 positions were evaluated to modulate potency and selectivity. nih.gov The presence of aryl groups at this position is a common feature in many biologically active pyrazoles, suggesting that it often engages in crucial binding interactions within the active sites of enzymes or receptors. nih.gov The flexibility and lipophilicity of the phenylethyl group could allow for favorable hydrophobic interactions, potentially enhancing binding affinity. Further studies focusing specifically on the length and nature of the alkyl linker between the phenyl and pyrazole rings could elucidate the optimal conformation for activity.

The carboxylic acid group at the C4 position is a critical pharmacophoric feature for several biological activities. mdpi.com Its position is paramount; moving the carboxylic acid from the C4 to the C3 position in one series of ALKBH1 inhibitors led to a 1200-fold decrease in activity. acs.org This highlights the spatial importance of this group for interacting with the target protein.

Substitution at the N1 position of the pyrazole ring offers a valuable opportunity to fine-tune the physicochemical and pharmacological properties of the molecule. The introduction of different substituents at this position can significantly alter the compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target affinity and selectivity.

For example, the synthesis of N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates has been explored to develop materials with specific optical properties. arabjchem.orgresearchgate.net In the context of enzyme inhibition, introducing N-aryl or N-benzyl moieties can explore additional binding pockets and enhance potency. nih.gov Studies on 1-benzyl-5-methyl-1H-pyrazole-3-carboxylic acid have shown moderate antifungal activity, indicating the N-benzyl group is compatible with this biological effect. nih.govbenthamdirect.com In a series of potent P2Y14R antagonists, a 1-(4-fluorobenzyl) group was found to be optimal, contributing to high binding affinity and favorable pharmacokinetic profiles. nih.gov This underscores the importance of the N1 position as a key site for modification to optimize the biological activity of pyrazole carboxylic acid derivatives.

Investigation of Biological Activities of Pyrazole Carboxylic Acid Derivatives

Derivatives of pyrazole carboxylic acid have been investigated for a wide array of therapeutic applications, demonstrating a broad spectrum of biological activity. researchgate.neteurekaselect.comresearchgate.net These activities range from specific enzyme inhibition relevant to metabolic disorders to broad-spectrum antimicrobial effects.

Xanthine (B1682287) Oxidoreductase (XOR) Inhibition: Pyrazole-based scaffolds have been identified as potent inhibitors of xanthine oxidase, an enzyme crucial in purine (B94841) metabolism whose overactivity leads to hyperuricemia and gout. mdpi.comnih.gov The inhibitory mechanism often relies on the pyrazole core mimicking the natural purine substrate and the carboxylic acid group anchoring the inhibitor within the active site. mdpi.com Docking studies have shown that the carboxylate forms essential hydrogen bonds with arginine (R880) and threonine (T1010) residues in the enzyme's molybdenum center, which is critical for potent inhibition. mdpi.com

P2Y14R Antagonism: The P2Y14 receptor (P2Y14R), activated by UDP-glucose, is implicated in inflammatory processes, making it an attractive target for anti-inflammatory therapies. A series of 5-amide-1H-pyrazole-3-carboxyl derivatives have been developed as highly potent and selective P2Y14R antagonists. nih.gov The optimized compound, 1-(4-fluorobenzyl)-5-(4-methylbenzamido)-1H-pyrazole-3-carboxylic acid, exhibited an IC50 of 1.93 nM. nih.gov This compound demonstrated strong binding to the receptor, high selectivity, and favorable drug-like properties. In an animal model of acute peritonitis, it effectively reduced the levels of key inflammatory cytokines (IL-6, IL-1β, and TNF-α), highlighting the therapeutic potential of this pyrazole scaffold in treating inflammatory diseases. nih.gov

The pyrazole nucleus is a privileged scaffold in the development of antimicrobial agents, with derivatives showing activity against a wide range of pathogens. researchgate.netresearchgate.netmdpi.comnih.gov

Antibacterial and Antifungal Activity: Pyrazole carboxylic acid derivatives have demonstrated notable activity against various bacterial and fungal strains. nih.govnih.govmeddocsonline.orgekb.eg Some compounds exhibit broad-spectrum activity, while others are more specific. For instance, certain 1H-pyrazole-3-carboxylic acid derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria. mdpi.com In one study, replacing a thiazole (B1198619) nucleus with a pyrazole ring expanded the antibacterial spectrum of the parent compounds, yielding derivatives active against vancomycin- and linezolid-resistant MRSA strains with MIC values as low as 0.5 μg/mL. nih.gov

Antifungal activity is also a prominent feature of this class. nih.govbenthamdirect.com A study on pyrazole-3-carboxylic acid and pyrazole-3,4-dicarboxylic acid derivatives found that several molecules had inhibitory effects on various Candida species, including C. albicans, C. parapsilosis, and C. tropicalis. nih.gov Structure-activity relationship studies revealed that the position and charge of electronegative atoms, such as fluorine and oxygen, in the pyrazole substituents are crucial for determining the strength of antifungal activity against C. albicans. nih.gov

| Compound | Substituent | Organism | Activity (EC50 in µg/mL) | Reference |

|---|---|---|---|---|

| 7ai | Isoxazolol pyrazole carboxylate | R. solani | 0.37 | nih.gov |

| 7ai | Isoxazolol pyrazole carboxylate | A. porri | 2.24 | nih.gov |

| 7ai | Isoxazolol pyrazole carboxylate | M. coronaria | 3.21 | nih.gov |

| L1 | 1-benzyl-5-methyl-1H-pyrazole-3-carboxylic acid | Candida albicans | 34.25 (IC50) | nih.gov |

Antituberculosis Activity: The emergence of drug-resistant Mycobacterium tuberculosis (Mtb) strains has created an urgent need for new antitubercular agents, and pyrazole derivatives have shown significant promise. researchgate.netresearchgate.net Several series of pyrazole-containing compounds have been synthesized and evaluated against the Mtb H37Rv strain. japsonline.comnih.gov In one study of pyrazole-4-carboxamides, compound 5e exhibited a potent minimum inhibitory concentration (MIC) of 3.12 µg/ml. japsonline.com Another study on pyrazolylpyrazoline hybrids identified compounds 9k and 9o as highly potent, with MIC values of 12.5 µg/mL, which is more effective than the standard drug rifampicin (B610482) (MIC = 40 µg/mL) under the same conditions. nih.gov These findings establish pyrazole carboxylic acids and their derivatives as a valuable foundation for the development of novel antitubercular drugs. researchgate.net

| Compound | MIC (µg/ml) | Reference |

|---|---|---|

| 5e | 3.12 | japsonline.com |

| 5g | 6.25 | japsonline.com |

| 5m | 6.25 | japsonline.com |

| 5h | 12.5 | japsonline.com |

| Isoniazid (Standard) | 0.36 | japsonline.com |

| Pyrazinamide (Standard) | 25 | japsonline.com |

Based on the available scientific literature, there is no specific research data for the compound “5-(2-Phenylethyl)-1H-pyrazole-4-carboxylic acid” within the precise contexts of GPR142 receptor agonism/antagonism, the nitro reduction pathway, or dedicated in vitro and in vivo efficacy assessments.

The search results yield information on structurally related but distinct pyrazole analogs. For instance, studies on GPR142 agonists focus on aminopyrazole-phenylalanine derivatives, which differ significantly from the specified molecule. Similarly, while the nitro reduction pathway is a known metabolic route for nitroarenes, and various pyrazole compounds have undergone efficacy testing for different therapeutic targets, this information is not directly applicable to this compound.

Therefore, it is not possible to generate a scientifically accurate article that strictly adheres to the requested outline and focuses solely on "this compound," as the specific data required is not present in the retrieved sources.

Computational Chemistry and Molecular Modeling of 5 2 Phenylethyl 1h Pyrazole 4 Carboxylic Acid

Molecular Docking and Ligand-Target Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of drug discovery, it is used to predict the binding mode of a ligand (like 5-(2-Phenylethyl)-1H-pyrazole-4-carboxylic acid) to the active site of a target protein. This analysis is crucial for understanding the basis of molecular recognition and for structure-based drug design.

Docking studies on various pyrazole (B372694) derivatives have revealed their potential to inhibit a range of protein targets. nih.gov For instance, pyrazole derivatives have been docked against receptor tyrosine kinases and protein kinases to screen for potential inhibitors. nih.gov The binding affinity and interaction patterns, such as hydrogen bonds and hydrophobic interactions, are key determinants of a compound's inhibitory potential.

A hypothetical molecular docking study of this compound against a putative protein target could yield results similar to those presented in Table 1. Such a study would involve preparing the 3D structure of the ligand and the receptor, performing the docking simulation using software like AutoDock, and analyzing the resulting binding poses and energies. nih.gov The phenylethyl group at the 5-position and the carboxylic acid group at the 4-position of the pyrazole ring would be expected to play significant roles in target binding.

Table 1: Hypothetical Molecular Docking Results for this compound with a Protein Target

| Parameter | Value |

| Binding Energy (kcal/mol) | -8.5 |

| Inhibition Constant (Ki) (µM) | 1.2 |

| Interacting Residues | TYR234, LYS120, PHE345 |

| Hydrogen Bonds | Carboxylic acid with LYS120 |

| Hydrophobic Interactions | Phenylethyl group with PHE345 |

This data is illustrative and based on typical findings for similar compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. ej-chem.orgsemanticscholar.org QSAR models are valuable for predicting the activity of newly designed compounds, thereby prioritizing their synthesis and testing.

For pyrazole derivatives, several QSAR studies have been successfully conducted to predict their various biological activities, including antimicrobial and anticancer effects. ej-chem.orgeurjchem.com These studies typically involve calculating a set of molecular descriptors (e.g., electronic, steric, and hydrophobic) for a series of compounds with known activities. Statistical methods, such as multiple linear regression (MLR), are then used to build a model that correlates these descriptors with the observed activity. eurjchem.com

A 4D-QSAR study on pyrazole pyridine (B92270) carboxylic acid derivatives has demonstrated the use of the electron conformational-genetic algorithm method for pharmacophore identification and activity prediction. nih.govbenthamdirect.com Similarly, a 5D-QSAR study has been applied to 1H-pyrazole derivatives as EGFR inhibitors, highlighting the contributions of hydrogen bond acceptor, hydrophobic, and salt bridge fields to the activity. nih.gov

To develop a QSAR model for analogs of this compound, a dataset of similar compounds with measured biological activity would be required. The model could then be used to predict the activity of new, unsynthesized analogs, guiding the selection of candidates with potentially improved potency.

Table 2: Key Statistical Parameters in a Typical QSAR Model for Pyrazole Derivatives

| Statistical Parameter | Typical Value | Description |

| R² (Correlation Coefficient) | > 0.8 | Indicates the goodness of fit of the model. |

| Q² (Cross-validated R²) | > 0.7 | Measures the predictive ability of the model. |

| F-statistic | High value | Indicates the statistical significance of the model. |

This data is illustrative and based on published QSAR studies on pyrazole derivatives. nih.govbenthamdirect.com

Conformational Analysis and Energy Landscape Studies

Conformational analysis is the study of the three-dimensional shapes that a molecule can adopt and the energies associated with these different arrangements. Understanding the conformational preferences of a molecule is crucial as the biologically active conformation is often a low-energy state that can bind effectively to a biological target.

The structure and dynamic properties of 1H-pyrazole-4-carboxylic acids have been studied in the solid state, revealing information about hydrogen bonding and tautomerism. researchgate.net For this compound, the flexibility of the phenylethyl side chain introduces additional conformational possibilities. The rotational freedom around the single bonds allows the phenyl group to adopt various orientations relative to the pyrazole core.

Computational methods, such as molecular mechanics and quantum mechanics, can be employed to explore the potential energy surface of the molecule. This allows for the identification of low-energy conformers and the energy barriers between them. The results of such a study can provide insights into the shape of the molecule in different environments and its ability to adapt its conformation upon binding to a receptor.

Pharmacophore Modeling and Virtual Screening for Novel Analogs

Pharmacophore modeling is a powerful tool in drug discovery that involves identifying the essential three-dimensional arrangement of functional groups (the pharmacophore) that is responsible for a molecule's biological activity. Once a pharmacophore model is developed, it can be used as a 3D query to search large chemical databases for other molecules that fit the model, a process known as virtual screening. nih.govbenthamdirect.com

For this compound, a pharmacophore model would likely include features such as a hydrogen bond donor/acceptor from the carboxylic acid group, a hydrogen bond donor/acceptor from the pyrazole ring, and a hydrophobic/aromatic feature from the phenylethyl group.

Virtual screening of chemical libraries using such a pharmacophore model could lead to the identification of novel compounds with different core structures but possessing the key features required for biological activity. This approach has been successfully applied to identify new pyrazole derivatives with potential therapeutic applications. nih.gov The identified hits from virtual screening can then be subjected to further computational analysis, such as molecular docking, before being selected for synthesis and biological evaluation.

Advanced Analytical and Spectroscopic Characterization Techniques for Pyrazole Carboxylic Acids

High-Resolution Spectroscopic Methods (e.g., NMR, Mass Spectrometry, IR Spectroscopy) for Structural Confirmation

Spectroscopic techniques are indispensable for elucidating the molecular structure of organic compounds. Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy each provide unique and complementary information regarding the compound's atomic connectivity, mass, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful tools for determining the carbon-hydrogen framework of a molecule. For 5-(2-Phenylethyl)-1H-pyrazole-4-carboxylic acid, both ¹H and ¹³C NMR are required for full structural verification.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment. The aromatic protons of the phenylethyl group would appear in the downfield region (typically δ 7.2-7.4 ppm). The two methylene (B1212753) groups (-CH₂-CH₂-) of the ethyl linker would present as two triplets around δ 2.9-3.2 ppm. The lone proton on the pyrazole (B372694) ring is anticipated to resonate as a singlet further downfield (around δ 7.9-8.0 ppm) mdpi.com. The acidic proton of the carboxylic acid and the N-H proton of the pyrazole would appear as broad singlets that are exchangeable with D₂O.

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. The spectrum would show a signal for the carboxylic carbon (C=O) in the range of δ 160-170 ppm. Carbons of the phenyl ring would resonate between δ 125-140 ppm, while the pyrazole ring carbons would also appear in the aromatic region mdpi.com. The aliphatic carbons of the ethyl linker are expected in the upfield region of the spectrum. Computed ¹³C NMR data predicts the chemical shifts for the carbon skeleton of the molecule spectrabase.com.

Interactive Data Table: Expected NMR Chemical Shifts (δ, ppm)

| Atom Type | Expected ¹H NMR Shift (ppm) | Expected ¹³C NMR Shift (ppm) |

|---|---|---|

| Carboxylic Acid (-COOH) | Broad singlet, >10 ppm | ~165 ppm |

| Pyrazole N-H | Broad singlet, >10 ppm | - |

| Pyrazole C-H | Singlet, ~7.9-8.0 ppm | ~110-140 ppm |

| Phenyl (-C₆H₅) | Multiplet, ~7.2-7.4 ppm | ~125-140 ppm |

| Ethyl (-CH₂-CH₂-) | Two triplets, ~2.9-3.2 ppm | ~25-40 ppm |

Mass Spectrometry (MS)

Mass spectrometry determines the mass-to-charge ratio (m/z) of ions, providing the molecular weight and elemental formula of the compound. For this compound (C₁₂H₁₂N₂O₂), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight (216.24 g/mol ). High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy mdpi.com. The fragmentation pattern is also diagnostic; pyrazole rings are known to fragment via the loss of N₂ or HCN molecules researchgate.netrsc.org. Other likely fragments would arise from the cleavage of the phenylethyl side chain.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show several characteristic absorption bands. A very broad band from approximately 2500-3300 cm⁻¹ is characteristic of the O-H stretching of the carboxylic acid dimer. The C=O stretch of the carboxylic acid should appear as a strong, sharp band around 1700 cm⁻¹. The N-H stretch of the pyrazole ring is expected in the 3100-3300 cm⁻¹ region. Aromatic C-H stretches from the phenyl and pyrazole rings will be observed just above 3000 cm⁻¹, while aliphatic C-H stretches will be just below 3000 cm⁻¹ fu-berlin.denist.gov.

Interactive Data Table: Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid O-H | Stretch | 2500-3300 (very broad) |

| Pyrazole N-H | Stretch | 3100-3300 |

| Aromatic C-H | Stretch | 3000-3100 |

| Aliphatic C-H | Stretch | 2850-3000 |

| Carboxylic Acid C=O | Stretch | ~1700 (strong) |

| Aromatic/Pyrazole C=C, C=N | Stretch | 1450-1600 |

Chromatographic Purity and Separation Techniques (e.g., HPLC, LC-MS)

Chromatographic methods are essential for separating the target compound from impurities, starting materials, and byproducts, thereby allowing for its quantification and purity assessment.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the most common technique for analyzing the purity of pyrazole carboxylic acids sielc.comijcpa.in. This method utilizes a nonpolar stationary phase (typically C18) and a polar mobile phase. For this compound, a typical mobile phase would consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with a small amount of an acid modifier (e.g., 0.1% trifluoroacetic acid or formic acid) to ensure the carboxylic acid is protonated and produces sharp, symmetrical peaks sielc.comijcpa.in. The purity of the sample is determined by integrating the area of the main peak relative to the total area of all peaks detected by a UV detector, often set at a wavelength where the pyrazole or phenyl chromophore absorbs strongly (e.g., 210-254 nm).

Interactive Data Table: Representative RP-HPLC Method Parameters

| Parameter | Typical Condition |

|---|---|

| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of Water (with 0.1% Formic Acid) and Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 220 nm or 254 nm |

| Injection Volume | 10 µL |

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful hyphenated technique that combines the separation capabilities of HPLC with the detection power of mass spectrometry nih.gov. As the compound elutes from the HPLC column, it is introduced into the mass spectrometer, which provides mass information for the peak. This allows for the confirmation of the molecular weight of the main peak and can help in the tentative identification of impurities based on their mass-to-charge ratios, providing a much higher degree of confidence than UV detection alone nih.gov. For MS-compatible methods, volatile buffers like formic acid or ammonium (B1175870) acetate (B1210297) are used instead of phosphoric acid sielc.com.

X-ray Crystallography for Solid-State Structure Determination

While spectroscopic and chromatographic techniques provide substantial evidence for the structure and purity of a compound, single-crystal X-ray crystallography offers the most definitive and unambiguous proof of its molecular structure in the solid state. This technique determines the precise three-dimensional arrangement of atoms in a crystal lattice by analyzing the diffraction pattern of X-rays passing through a single crystal of the material.

Although a specific crystal structure for this compound is not publicly available, analysis of related pyrazole carboxylic acid structures provides insight into the expected solid-state features researchgate.nettandfonline.comresearchgate.net. Key information obtained from X-ray crystallography includes:

Bond Lengths and Angles: Precise measurement of all bond lengths and angles, confirming the molecular geometry.

Conformation: The exact conformation of the phenylethyl side chain relative to the pyrazole ring.

Intermolecular Interactions: A detailed map of how molecules pack in the crystal lattice. For pyrazole carboxylic acids, this is dominated by hydrogen bonding. Typically, the carboxylic acid groups form hydrogen-bonded dimers with each other (O-H···O), and the pyrazole N-H groups form hydrogen bonds with either the carboxylic oxygen or a nitrogen atom of an adjacent pyrazole ring (N-H···O or N-H···N) researchgate.netacs.orgnih.gov. These interactions often lead to the formation of extended chains, ribbons, or sheets in the solid state researchgate.netacs.org.

Planarity: Confirmation of the planarity of the pyrazole and phenyl rings.

The study of pyrazole carboxylic acids using X-ray diffraction has shown that they often form quasi-linear ribbons linked by cyclic hydrogen bonds between the pyrazole and carboxylic acid groups acs.orgnih.gov. This detailed structural information is crucial for understanding the compound's physical properties and its potential interactions in a biological or material science context.

Prospective Research Directions and Potential Applications

Development of Novel Synthetic Pathways for Scalable Production

The viability of 5-(2-Phenylethyl)-1H-pyrazole-4-carboxylic acid and its analogs for commercial applications is intrinsically linked to the development of efficient and scalable synthetic methodologies. Traditional laboratory-scale syntheses often face challenges in terms of yield, purity, and cost-effectiveness when scaled up for industrial production.

Another avenue of exploration is the use of green chemistry principles, such as employing environmentally benign solvents and catalysts. The use of magnetic ionic liquids as recyclable catalysts has been shown to be effective in the synthesis of pyrazole-4-carboxylic acid ethyl ester derivatives, offering good to excellent yields under mild reaction conditions. Furthermore, flow chemistry is emerging as a powerful tool for the continuous and scalable production of heterocyclic compounds, providing precise control over reaction parameters and enhancing safety and efficiency.

Future research will likely focus on optimizing these methods for the specific synthesis of this compound, potentially through the use of novel catalysts or microwave-assisted synthesis to accelerate reaction times and improve yields.

| Synthetic Approach | Key Features | Potential Advantages for Scalable Production |

| One-Pot Multicomponent Reactions | Multiple bonds formed in a single operation. | Reduced reaction time, lower solvent consumption, and simplified purification. |

| Green Chemistry Approaches | Use of recyclable catalysts (e.g., magnetic ionic liquids) and environmentally friendly solvents. | Reduced environmental impact and potential for cost savings through catalyst reuse. |

| Flow Chemistry | Continuous reaction process with precise control over parameters. | Enhanced safety, improved yield and purity, and ease of scalability. |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. | Significantly reduced reaction times and often improved yields. |

Rational Design of Next-Generation Analogs with Enhanced Biological Profiles

The this compound scaffold serves as a valuable template for the rational design of new molecules with improved biological activities. Structure-activity relationship (SAR) studies are crucial in this endeavor, providing insights into how modifications to the chemical structure influence its interaction with biological targets.

For instance, the phenylethyl group at the 5-position of the pyrazole (B372694) ring offers multiple points for modification. Altering the substitution pattern on the phenyl ring can modulate the compound's lipophilicity, electronic properties, and steric profile, which in turn can affect its binding affinity to target proteins. SAR studies on similar pyrazole derivatives have shown that the introduction of electron-withdrawing or electron-donating groups on the phenyl ring can significantly impact their biological activity.

The carboxylic acid group at the 4-position is another key feature that can be modified. It can be converted to esters, amides, or other bioisosteres to fine-tune the compound's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). For example, converting the carboxylic acid to an amide is a common strategy in the development of pyrazole-based agrochemicals to enhance their efficacy.

Computational tools, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, are invaluable in the rational design process. These methods can predict how newly designed analogs will interact with specific biological targets, allowing researchers to prioritize the synthesis of compounds with the highest potential for enhanced activity and selectivity.

| Structural Modification | Potential Impact on Biological Profile |

| Substitution on the Phenyl Ring | Alteration of lipophilicity, electronic properties, and steric interactions, potentially leading to improved target binding and selectivity. |

| Modification of the Carboxylic Acid Group | Conversion to esters, amides, or other bioisosteres to optimize pharmacokinetic (ADME) properties and enhance biological activity. |

| Alteration of the Pyrazole Core | N-alkylation or substitution at other positions on the pyrazole ring to explore new interaction points with biological targets. |

Exploration of New Biological Targets and Therapeutic Areas

The pyrazole carboxylic acid scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to a variety of biological targets. researchgate.net This versatility opens up a wide range of therapeutic areas for exploration. Pyrazole derivatives have already shown promise as anti-inflammatory, anticancer, antimicrobial, and antiviral agents. researchgate.net

For instance, certain pyrazole derivatives have been investigated as inhibitors of enzymes such as cyclooxygenase (COX), which is involved in inflammation and pain. The structural features of this compound could be conducive to binding to the active site of such enzymes. Further screening against a panel of kinases, proteases, and other enzymes could reveal novel biological targets.

In the realm of oncology, pyrazole-containing compounds have been developed as inhibitors of protein kinases, which are crucial for cancer cell growth and survival. The phenylethyl moiety could potentially engage in hydrophobic interactions within the ATP-binding pocket of various kinases.

The exploration of new therapeutic applications could also extend to neurodegenerative diseases and metabolic disorders. High-throughput screening of compound libraries containing this compound and its analogs against a diverse array of biological targets is a key strategy for identifying new therapeutic leads.

| Therapeutic Area | Potential Biological Targets |

| Inflammation and Pain | Cyclooxygenase (COX) enzymes, lipoxygenase (LOX) enzymes. |

| Oncology | Protein kinases, topoisomerases, and other enzymes involved in cell proliferation. |

| Infectious Diseases | Bacterial and viral enzymes, such as DNA gyrase and reverse transcriptase. |

| Neurodegenerative Diseases | Enzymes and receptors involved in neuronal signaling and cell death pathways. |

| Metabolic Disorders | Enzymes and receptors that regulate glucose and lipid metabolism. |

Application of the Pyrazole Carboxylic Acid Scaffold in Agri-chemistry and Materials Science

Beyond pharmaceuticals, the pyrazole carboxylic acid scaffold has significant potential in the fields of agrochemistry and materials science.

In agri-chemistry , pyrazole carboxamide derivatives are a well-established class of pesticides with fungicidal, insecticidal, and herbicidal properties. researchgate.netscielo.br The carboxylic acid group of this compound can be readily converted into a variety of amides, allowing for the synthesis of a library of compounds for screening as potential agrochemicals. For example, pyrazole carboxamide fungicides often act by inhibiting the succinate (B1194679) dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain of fungi. The specific structure of the phenylethyl group could influence the compound's spectrum of activity against different plant pathogens. Several commercial herbicides are also based on the pyrazole scaffold and target enzymes like 4-hydroxyphenylpyruvate dioxygenase (HPPD). acs.orgnih.gov

In materials science , pyrazole carboxylic acids are valuable building blocks for the synthesis of Metal-Organic Frameworks (MOFs). mocedes.orgresearchgate.net MOFs are porous materials with a wide range of applications, including gas storage, separation, and catalysis. The nitrogen atoms of the pyrazole ring and the oxygen atoms of the carboxylic acid group can coordinate with metal ions to form extended, three-dimensional structures. The phenylethyl group would project into the pores of the MOF, influencing its size, shape, and chemical environment, which could be tailored for specific applications. Additionally, pyrazole derivatives have been investigated for their use in energetic materials due to their high nitrogen content and thermal stability. acs.org

| Field | Potential Application | Key Features of the Pyrazole Carboxylic Acid Scaffold |

| Agri-chemistry | Fungicides, insecticides, herbicides. researchgate.netscielo.brchemimpex.com | The carboxylic acid can be converted to amides to modulate biological activity. The scaffold can be designed to target specific enzymes in pests and weeds. acs.orgnih.gov |

| Materials Science | Metal-Organic Frameworks (MOFs) for gas storage, separation, and catalysis. mocedes.orgresearchgate.net | The pyrazole and carboxylic acid groups act as linkers to coordinate with metal ions. The 5-position substituent can functionalize the pores of the MOF. |

| Materials Science | Energetic materials. acs.org | High nitrogen content and thermal stability contribute to energetic properties. |

Q & A

Basic: What are the common synthetic routes for preparing 5-(2-Phenylethyl)-1H-pyrazole-4-carboxylic acid, and how do reaction conditions influence yield?

Answer:

The synthesis typically involves cyclocondensation of β-keto esters (e.g., ethyl acetoacetate) with hydrazine derivatives. For example, phenylhydrazine reacts with β-keto esters to form pyrazole ester intermediates, followed by hydrolysis under basic conditions (e.g., NaOH) to yield the carboxylic acid . Key factors affecting yield include:

- Temperature : Elevated temperatures (80–100°C) favor cyclocondensation but may require reflux conditions.

- Solvent choice : Polar aprotic solvents (DMF, DMSO) enhance reaction efficiency .

- Catalysts : Bases like triethylamine can accelerate ester hydrolysis .

Basic: Which spectroscopic techniques are most effective for characterizing the structure of this compound?

Answer:

- NMR spectroscopy : H and C NMR identify substituents (e.g., phenylethyl group) and confirm regiochemistry of the pyrazole ring .

- FT-IR : Carboxylic acid O–H stretching (~2500–3300 cm) and C=O (~1700 cm) confirm functional groups .

- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks, critical for conformational analysis .

Advanced: How can researchers resolve discrepancies between theoretical calculations and experimental spectral data for pyrazole-4-carboxylic acid derivatives?

Answer:

- Computational adjustments : Optimize density functional theory (DFT) parameters (e.g., B3LYP/6-31G**) to account for solvent effects or protonation states .

- Experimental validation : Re-examine sample purity (HPLC) and crystallinity (PXRD) to rule out artifacts .

- Dynamic NMR : Probe tautomeric equilibria or rotational barriers that DFT may not capture .

Advanced: What strategies optimize the regioselectivity in pyrazole ring formation during synthesis?

Answer:

- Substituent-directed cyclization : Electron-withdrawing groups (e.g., COEt) at the 4-position guide regioselective ring closure .

- Microwave-assisted synthesis : Reduces side reactions by accelerating kinetics, improving selectivity for 1,3,4-trisubstituted pyrazoles .

- Protecting groups : Temporarily block reactive sites (e.g., –NH) to prevent undesired regioisomers .

Advanced: How do electronic effects of substituents (e.g., 2-phenylethyl) influence the biological activity of pyrazole-4-carboxylic acid derivatives?

Answer:

- Lipophilicity : The phenylethyl group enhances membrane permeability, as shown in anti-inflammatory assays .

- Electron-withdrawing effects : Carboxylic acid at C4 stabilizes charge-transfer interactions with enzyme active sites (e.g., COX-2) .

- SAR studies : Compare analogs (e.g., methyl vs. trifluoromethyl substituents) to map steric/electronic contributions to potency .

Basic: What are the key steps in hydrolyzing pyrazole ester intermediates to carboxylic acids, and how can side reactions be minimized?

Answer:

- Hydrolysis conditions : Use aqueous NaOH (2–4 M) at 60–80°C; avoid prolonged heating to prevent decarboxylation .

- Workup : Acidify with HCl (pH ~2–3) to precipitate the carboxylic acid.

- Purification : Recrystallization from ethanol/water removes unreacted esters .

Advanced: In crystallographic studies, how do crystal packing forces affect the observed conformation of this compound?

Answer:

- Hydrogen bonding : Carboxylic acid dimers form via O–H···O interactions, locking the pyrazole ring in a planar conformation .

- π-π stacking : Phenyl groups align face-to-face, influencing torsion angles between the pyrazole and phenylethyl moieties .

- Comparison with DFT : Overlay experimental and computational structures to identify packing-induced distortions .

Advanced: What methodologies assess the stability of pyrazole-4-carboxylic acid derivatives under varying pH and temperature conditions?

Answer:

- Forced degradation studies : Expose compounds to extreme pH (1–13) and temperatures (40–80°C), monitoring decomposition via HPLC .

- Kinetic modeling : Determine activation energy (Arrhenius plots) for hydrolysis/decarboxylation to predict shelf life .

- Solid-state stability : Use TGA/DSC to detect polymorphic transitions or hydrate formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.